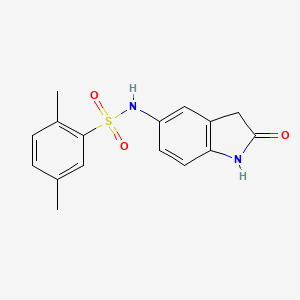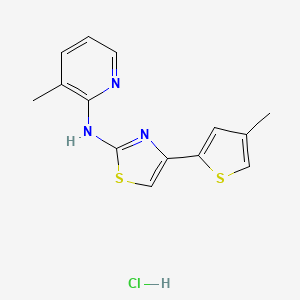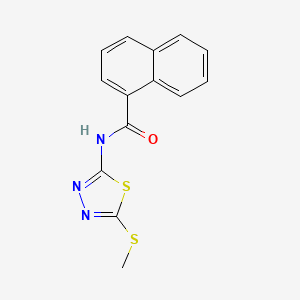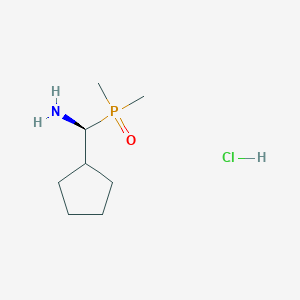![molecular formula C20H22FN3O3S2 B2531357 2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone CAS No. 2034508-70-6](/img/structure/B2531357.png)
2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a fluorophenyl moiety, a thiadiazole ring, and a piperidine ring. The presence of these functional groups suggests potential for interactions with biological targets, possibly leading to neuroleptic or antileukemic activities as seen in similar compounds .
Synthesis Analysis
The synthesis of related arylthiobenzazoles has been demonstrated through electrochemical oxidation processes, as described in the synthesis of new arylthiobenzazoles via electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone . Additionally, the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives has been achieved through intermediate steps involving fluorobenzyl and methoxyphenyl groups . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using spectroscopic techniques such as IR, NMR, and X-ray crystallography . These techniques could be employed to elucidate the structure of "2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone," providing insights into its molecular geometry, electronic structure, and potential intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through the formation of Schiff bases and the interaction of p-quinone imine with nucleophiles . These reactions are indicative of the potential chemical behavior of the compound , which may undergo similar reactions due to the presence of reactive functional groups such as the carbonyl group and the fluorophenyl moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized, revealing intermolecular interactions and supramolecular networks in crystal packing . The compound's physical properties, such as solubility and melting point, and chemical properties, like reactivity and stability, can be inferred from these studies. The presence of the fluorine atom and the carbonyl group is likely to influence the compound's reactivity, as seen in the molecular docking study of a related compound .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Properties
Synthetic compounds involving fluorophenyl and thiadiazole groups, similar to the chemical structure , have been evaluated for their cytotoxic and antibacterial activities. For instance, derivatives of fluoroquinolone have been synthesized and screened against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, indicating moderate to potent antibacterial and antimycobacterial activities. These findings suggest that structurally related compounds could serve as promising leads in the development of new antibacterial and anticancer agents (Gurunani et al., 2022).
Applications in Material Science
Thiophene and benzothiadiazole derivatives have found significant applications in material science, especially in the development of organic semiconductors, solar cells, and organic light-emitting diodes (OLEDs). The presence of fluorophenyl groups can significantly alter the electronic properties of these compounds, making them suitable for use in electronic devices. Studies on similar compounds highlight their potential in creating efficient and stable organic electronic materials, which could be pivotal in advancing the field of flexible electronics and photovoltaics (Nagaraju et al., 2018).
Antipsychotic and Neuroleptic Applications
Compounds containing piperidine and fluorophenyl groups have been investigated for their neuroleptic and antipsychotic properties. Research into similar structures has led to the development of potent neuroleptic drugs with a reduced risk of extrapyramidal side effects, which are common in traditional antipsychotic medication. This suggests that compounds with a similar structural framework could have potential applications in the treatment of psychiatric disorders, providing a basis for the development of new therapeutic agents (Sato et al., 1978).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-22-18-4-2-3-5-19(18)24(29(22,26)27)16-10-12-23(13-11-16)20(25)14-28-17-8-6-15(21)7-9-17/h2-9,16H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJVZRSJUHIPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2531276.png)
![[3-(Dimethylamino)phenyl]-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2531277.png)



![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)
![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)
![3-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2531287.png)
![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)


![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)
